1-Nitro-2-octanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

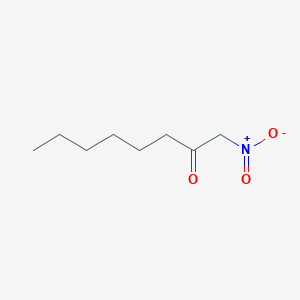

1-Nitro-2-octanone, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Nitro-2-octanone has potential applications in the pharmaceutical industry, particularly in the development of new drugs. The nitrone class of compounds, which includes this compound, has shown promise in treating oxidative stress-related diseases such as neurodegeneration and cardiovascular conditions. For instance, derivatives of nitrones have been investigated for their ability to act as radical scavengers, thereby protecting cells from oxidative damage .

Case Study: NXY-059

NXY-059, a nitrone derivative, was the first compound from this class to reach Phase III clinical trials for acute ischemic stroke treatment. It demonstrated neuroprotective effects by reducing oxidative stress and improving outcomes in animal models . This highlights the therapeutic potential of nitrones and their derivatives, including this compound.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the production of chiral β-nitroalcohols through enzymatic reductions. Alcohol dehydrogenases (ADHs) have been employed to convert nitroketones into β-aminoalcohols with high enantiomeric purity . This biocatalytic approach not only enhances the efficiency of synthesis but also aligns with green chemistry principles by minimizing waste.

Table 1: Comparison of Synthetic Methods for Nitro Compounds

| Method | Advantages | Disadvantages |

|---|---|---|

| Chemical Nitration | Simple and cost-effective | May produce unwanted by-products |

| Enzymatic Reduction | High specificity and yield | Requires specific conditions |

| Asymmetric Transfer Hydrogenation | High enantiomeric excess | Often requires expensive catalysts |

Material Science Applications

Beyond pharmaceuticals, this compound has implications in materials science. Its ability to form stable radical adducts makes it useful in the study of free radicals through techniques like electron paramagnetic resonance (EPR) spectroscopy . This application is crucial for understanding radical-mediated processes in various materials.

Propiedades

Número CAS |

16067-01-9 |

|---|---|

Fórmula molecular |

C8H15NO3 |

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

1-nitrooctan-2-one |

InChI |

InChI=1S/C8H15NO3/c1-2-3-4-5-6-8(10)7-9(11)12/h2-7H2,1H3 |

Clave InChI |

CRGCBMPLEALRLX-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)C[N+](=O)[O-] |

SMILES canónico |

CCCCCCC(=O)C[N+](=O)[O-] |

Key on ui other cas no. |

16067-01-9 |

Sinónimos |

1-Nitro-2-octanone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.